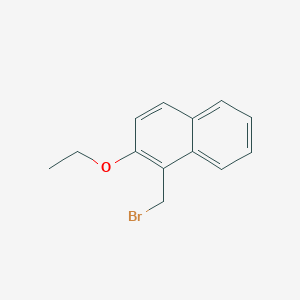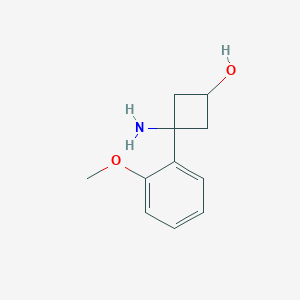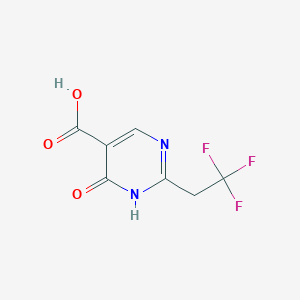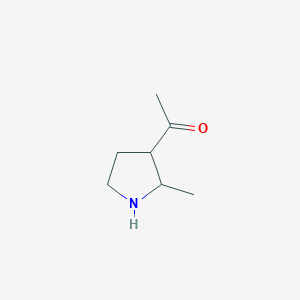
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 3-methylbutan-2-amine with imidazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylic acid derivatives, while reduction may produce imidazole-1-carboxamide derivatives with different alkyl groups .
Wissenschaftliche Forschungsanwendungen
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Methylbutan-2-yl)-1H-imidazole-1-carboxamide
- N-(3-Methylbutan-2-yl)-1H-pyrazole-1-carboxamide
- N-(3-Methylbutan-2-yl)-1H-triazole-1-carboxamide
Uniqueness
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or greater stability under certain conditions .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-(3-methylbutan-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-7(2)8(3)11-9(13)12-5-4-10-6-12/h4-8H,1-3H3,(H,11,13) |
InChI-Schlüssel |
SBJZLABHPUBBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)




![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
